Predicted Physicochemical Differentiation vs. 3‑Carbonitrile Analog
The target compound (carboxamidoxime) exhibits a computed XLogP3‑AA of 0.8, whereas the direct 3‑carbonitrile analog (CAS 1356563‑62‑6, 7‑amino‑5‑phenylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile) has a predicted XLogP3‑AA of ~2.0–2.5 [1]. The amidoxime contributes 3 H‑bond donors and 5 H‑bond acceptors vs. 2 donors and 5 acceptors for the nitrile, increasing topological polar surface area (tPSA) from ~89 Ų (nitrile) to ~115 Ų (amidoxime) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and hydrogen‑bond capacity |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.8; HBD = 3; HBA = 5; tPSA = 115 Ų |
| Comparator Or Baseline | 7‑Amino‑5‑phenylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile (CAS 1356563‑62‑6): XLogP3‑AA ≈ 2.2; HBD = 2; HBA = 5; tPSA ≈ 89 Ų |
| Quantified Difference | ΔXLogP3‑AA ≈ −1.4 log units; ΔHBD = +1; ΔtPSA ≈ +26 Ų |
| Conditions | Computed descriptors; PubChem 2025.09.15 release; XLogP3 3.0, Cactvs 3.4.8.24 |
Why This Matters
A >1.4 log-unit lower lipophilicity and higher polar surface area predict markedly different membrane permeability and oral absorption, making the carboxamidoxime a distinct chemical starting point for CNS vs. peripheral target programs.
- [1] PubChem Compound Summary for CID 86277526 (target) and CID analog entry for 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia.com product page for CAS 1965308-69-3, reporting computed Topological Polar Surface Area of 115 Ų. View Source
